![molecular formula C15H24BNO3 B3133716 [4-[(dibutylamino)carbonyl]phenyl]Boronic acid CAS No. 397843-66-2](/img/structure/B3133716.png)
[4-[(dibutylamino)carbonyl]phenyl]Boronic acid
説明
Chemical Reactions Analysis
Boronic acids are known to undergo a variety of reactions, including coupling reactions such as the Suzuki-Miyaura cross-coupling . The carbonyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The dibutylamino group might participate in acid-base reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the boronic acid group could potentially form reversible covalent bonds with diols, which might influence its solubility properties. The dibutylamino group could contribute to the basicity of the compound .科学的研究の応用
Optical Modulation Applications
- Optical Modulation with Carbon Nanotubes: Phenyl boronic acids, including derivatives like [4-[(dibutylamino)carbonyl]phenyl]Boronic acid, have been used in the optical modulation of carbon nanotubes. This is demonstrated by their ability to quench near-infrared fluorescence in response to saccharide binding, indicating potential applications in saccharide recognition and sensing technologies (Mu et al., 2012).
Boronic Acid in Carbohydrate Binding
- Carbohydrate Binding: New classes of carbohydrate-binding boronic acids have been developed, showing superior solubility in aqueous solvents and the ability to complex glycopyranosides under physiologically relevant conditions. This is significant for the design of receptors and sensors targeting cell-surface glycoconjugates (Dowlut & Hall, 2006).
Boronic Acid in Drug Synthesis
- Decarboxylative Borylation in Drug Synthesis: The boronic acid group is crucial in medicinal chemistry for the synthesis of complex molecules, including potential pharmaceuticals. Decarboxylative borylation methods have been developed for converting carboxylic acids into high-value boronic acids, which can be used in the synthesis of various drugs (Li et al., 2017).
Molecular Interaction Studies
- N-B Interaction Analysis: Studies have been conducted on the interactions in boronic acid systems, focusing on the factors pertinent to the formation of N-B dative bonds. This research provides insights for future chemosensing technologies based on arylboronate scaffolds (Zhu et al., 2006).
Boronic Acid in Fluorescent Sensing
- Fluorescent Sensing of Glucose: Boronic acid-modified nanoparticles have been investigated for their potential as antiviral inhibitors and in the development of fluorescent glucose sensors. These applications leverage the ability of boronic acids to bind with carbohydrates and other biological molecules (Khanal et al., 2013).
NMR Spectroscopy Applications
- Structural Analysis with NMR Spectroscopy: Phenyl boronic acids, including derivatives, have been analyzed using 11B NMR spectroscopy to determine their pKa and binding with diols. This method is useful for monitoring acidity and binding phenomena in boronic acid research (Valenzuela et al., 2022).
将来の方向性
The potential applications of this compound would depend on its specific properties. For example, boronic acids have found use in various areas including organic synthesis, materials science, and medicinal chemistry. The dibutylamino group could potentially impart interesting properties that might be useful in areas such as dye-sensitized solar cells .
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules that contain cis-diol groups . This property allows them to modulate the activity of these targets.
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of [4-[(dibutylamino)carbonyl]phenyl]Boronic acid . For instance, the compound’s reactivity and stability could be affected by the pH of the environment, as boronic acids are known to form boronate esters under alkaline conditions .
特性
IUPAC Name |
[4-(dibutylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3/c1-3-5-11-17(12-6-4-2)15(18)13-7-9-14(10-8-13)16(19)20/h7-10,19-20H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOSLHSSMGIXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(CCCC)CCCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



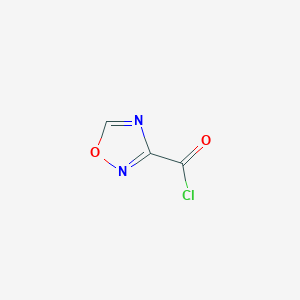

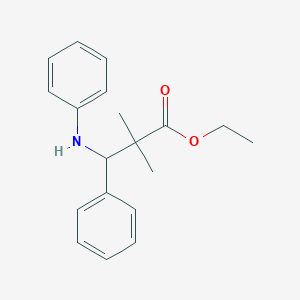
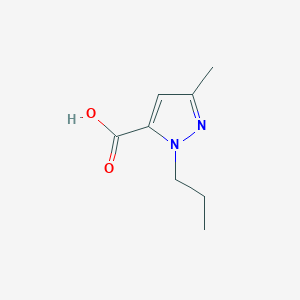
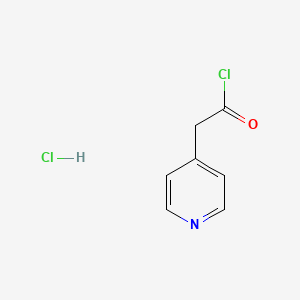
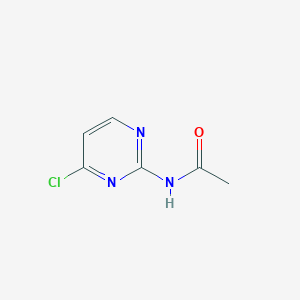
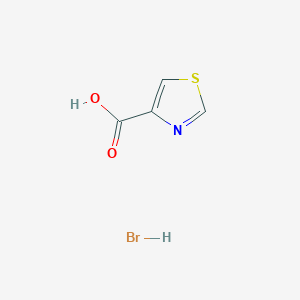
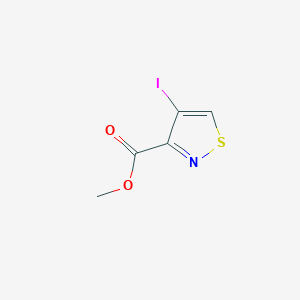
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133735.png)



